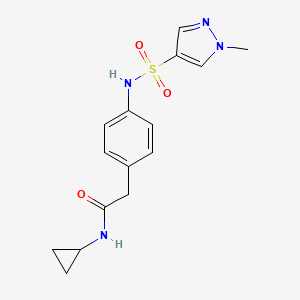

N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide

Descripción

Propiedades

IUPAC Name |

N-cyclopropyl-2-[4-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-19-10-14(9-16-19)23(21,22)18-13-4-2-11(3-5-13)8-15(20)17-12-6-7-12/h2-5,9-10,12,18H,6-8H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXINDGCENDUGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the pyrazole ring: This can be achieved through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.

Introduction of the sulfonamide group: The sulfonamide moiety can be introduced by reacting the pyrazole derivative with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research has indicated that compounds similar to N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide exhibit antimicrobial activity. For instance, studies have shown that derivatives of pyrazole compounds can inhibit bacterial growth effectively, suggesting a potential application in developing new antibiotics .

Anticancer Activity

The compound's structure suggests it may interact with specific biological targets involved in cancer pathways. Preliminary studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and tested their efficacy against common bacterial strains. Among these, N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide showed promising results with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 8 | E. coli |

| Compound B | 16 | S. aureus |

| N-Cyclopropyl... | 12 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Potential

A separate investigation into the anticancer properties of pyrazole compounds revealed that N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The study utilized cell viability assays and flow cytometry to assess apoptosis rates, indicating that the compound effectively triggers programmed cell death in malignant cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide. Modifications in the pyrazole ring or the sulfonamide group can significantly influence its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Methyl group on pyrazole | Increased potency against bacteria |

| Variation in sulfonamide substituents | Altered binding affinity to target proteins |

Mecanismo De Acción

The mechanism of action of N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrazole ring may also interact with hydrophobic pockets in the target protein, enhancing binding affinity .

Comparación Con Compuestos Similares

Similar Compounds

N-cyclopropyl-2-(4-(1H-pyrazole-4-sulfonamido)phenyl)acetamide: Lacks the methyl group on the pyrazole ring.

N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide is unique due to the presence of the cyclopropyl group, which can impart rigidity and influence the compound’s binding properties. The combination of the pyrazole ring and sulfonamide group also contributes to its distinct chemical and biological properties .

Actividad Biológica

N-Cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research.

Chemical Structure and Properties

- Molecular Formula : C14H17N3O2S

- Molecular Weight : 301.37 g/mol

- CAS Number : 1223351-49-2

The compound features a cyclopropyl group, a pyrazole ring, and a sulfonamide moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds similar to N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide showed significant inhibition against various bacterial strains and fungi. For instance, derivatives were tested against E. coli and Staphylococcus aureus, revealing promising results in inhibiting growth .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds with similar structures demonstrated up to 85% inhibition of TNF-α at specific concentrations in comparison to standard anti-inflammatory drugs .

Anticancer Activity

N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide has also been evaluated for anticancer properties. Studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Research Findings and Case Studies

A series of studies have explored the biological activities of various pyrazole derivatives, including the compound :

The biological activity of N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : It could modulate receptors associated with pain and inflammation.

- Cell Cycle Regulation : The compound may affect cell cycle progression in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonamide formation between 1-methyl-1H-pyrazole-4-sulfonyl chloride and 4-aminophenylacetamide derivatives. Key steps include:

- Coupling Reactions : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane under nitrogen atmosphere .

- Cyclopropane Introduction : Alkylation with cyclopropylamine under basic conditions (e.g., sodium hydride) to form the N-cyclopropylacetamide moiety .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the final product .

Q. How is the compound characterized for purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra in deuterated dimethyl sulfoxide (DMSO-d₆) confirm substituent positions and cyclopropane integration .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What methodologies are used to analyze its crystal structure and conformational dynamics?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction data collected at 100 K using Mo-Kα radiation. Structure solved via SHELXT (intrinsic phasing) and refined with SHELXL-2018/3 (full-matrix least-squares) .

- Hydrogen Bonding Analysis : Identification of R₂²(10) dimer motifs via N–H⋯O interactions, critical for stabilizing crystal packing .

- Torsional Angle Calculations : Dihedral angles between aromatic rings (e.g., 48.45°–80.70°) reveal steric and electronic effects on conformation .

Q. How to design experiments to assess its biological activity and mechanism of action?

- Methodological Answer :

- Target Identification : Molecular docking (AutoDock Vina) against kinases or GPCRs, leveraging the sulfonamide’s affinity for zinc-containing enzymes .

- In Vitro Assays :

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Metabolic Stability : Liver microsome assays (human/rat) to evaluate CYP450-mediated degradation .

Q. How to resolve contradictions in pharmacological data across studies?

- Methodological Answer :

- Dose-Response Reevaluation : Test broader concentration ranges (e.g., 0.1–100 µM) to identify non-linear effects .

- Structural Analog Comparison : Synthesize derivatives (e.g., fluorophenyl or chlorophenyl variants) to isolate substituent-specific activity .

- Batch Reprodubility Checks : Validate synthetic protocols (e.g., inert atmosphere purity, catalyst lot variability) to rule out impurities .

Q. What in silico methods predict its pharmacokinetics and toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate bioavailability, blood-brain barrier permeability, and hERG inhibition .

- Metabolite Identification : CYP450 metabolism simulation (e.g., StarDrop’s WhichP450™) to predict Phase I/II metabolites .

- Toxicity Profiling : ProTox-II for hepatotoxicity and mutagenicity risks based on structural alerts (e.g., sulfonamide hypersensitivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.